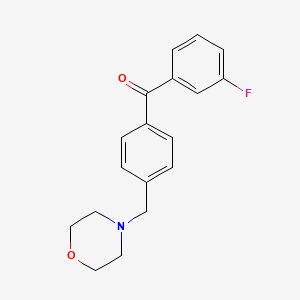

3-Fluoro-4'-morpholinomethyl benzophenone

Description

Contextualization of Benzophenone (B1666685) Chemistry in Organic Synthesis and Materials Science

Benzophenone, the parent diarylketone with the formula (C₆H₅)₂CO, is a widely utilized building block in organic chemistry. Its chemical utility stems from the reactivity of the carbonyl group and the stability of the diphenylmethyl framework. In organic synthesis, benzophenone and its derivatives are common photosensitizers in photochemical reactions, capable of absorbing UV light to reach an excited triplet state, which can then initiate various chemical transformations.

In the realm of materials science, the benzophenone moiety is integral to the design of advanced functional materials. Its derivatives are employed as photoinitiators for UV-curing applications in inks and coatings. Furthermore, benzophenone-based materials have been explored for their potential in organic electronics, serving as host materials for phosphorescent organic light-emitting diodes (PhOLEDs). acs.orgmdpi.com The high triplet energy of the benzophenone core allows for efficient energy transfer to phosphorescent dopants, a critical factor in the performance of these devices. acs.org The versatility of benzophenone chemistry also extends to the development of novel polymers and surface coatings. mdpi.comrsc.org

Table 1: Applications of Benzophenone Derivatives

| Field | Application |

| Organic Synthesis | Photosensitizer, Photoinitiator |

| Materials Science | Host materials for PhOLEDs, UV-curing agents |

| Polymer Chemistry | Monomer synthesis, Cross-linking agent |

| Medicinal Chemistry | Scaffold for biologically active compounds |

Significance of Fluorine Substitution in Aromatic Systems for Chemical Research

The introduction of fluorine atoms into aromatic systems is a powerful strategy in modern chemical research, particularly in medicinal chemistry. nih.govresearchgate.net The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological properties of a molecule. tandfonline.com

In drug design, fluorine substitution is often used to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.comnih.gov The electron-withdrawing nature of fluorine can also modulate the acidity or basicity of nearby functional groups, which can influence a molecule's binding affinity to its biological target. nih.gov Furthermore, replacing hydrogen with fluorine can increase a compound's lipophilicity, potentially improving its membrane permeability and oral bioavailability. tandfonline.com These beneficial effects have led to a significant number of fluorinated compounds being developed as therapeutic agents. acs.org

Table 2: Effects of Fluorine Substitution in Aromatic Systems

| Property Affected | Consequence in Chemical Research |

| Metabolic Stability | Increased half-life of drug candidates |

| Binding Affinity | Enhanced interaction with biological targets |

| Lipophilicity | Improved membrane permeability and bioavailability |

| Acidity/Basicity (pKa) | Altered ionization state, affecting solubility and binding |

| Conformation | Can influence the preferred shape of a molecule |

Role of Morpholine (B109124) Moieties in Design of Biologically Active Compounds and Chemical Reagents

The morpholine ring is a heterocyclic motif frequently incorporated into the design of biologically active compounds. nih.gov Classified as a "privileged structure" in medicinal chemistry, its presence in a molecule can confer advantageous physicochemical and pharmacokinetic properties. nih.govresearchgate.net The morpholine moiety can improve aqueous solubility, which is a critical parameter for drug development.

From a structural standpoint, the morpholine ring can act as a versatile scaffold, and its oxygen atom can participate in hydrogen bonding with biological targets, while the ring itself can engage in hydrophobic interactions. nih.govacs.org In drug discovery, morpholine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net The inclusion of a morpholine group can also lead to improved metabolic stability and a favorable pharmacokinetic profile. enamine.net For instance, in central nervous system (CNS) drug discovery, the morpholine moiety is known to aid in crossing the blood-brain barrier. nih.govacs.org

Overview of Research Directions for 3-Fluoro-4'-morpholinomethyl benzophenone

While extensive research on the specific compound this compound is not widely documented in publicly available literature, its structure suggests several promising avenues for investigation based on the known properties of its components. The molecule combines a 3-fluorobenzoyl group with a 4'-morpholinomethylphenyl group, creating a scaffold with potential applications in both medicinal chemistry and materials science.

In medicinal chemistry, this compound could be explored as an intermediate or a final active pharmaceutical ingredient. The 3-fluoro-4-morpholino phenyl structural unit is a key component of the antibiotic Linezolid, highlighting the biological relevance of this substitution pattern. google.comresearchgate.netresearchgate.net Research into this compound could therefore focus on its potential as an antibacterial agent. Furthermore, various substituted benzophenones are known to possess a range of biological activities, including cytotoxic, anti-HIV, and antioxidant effects. nih.govrsc.orgrsc.orgresearchgate.netnih.gov The combination of the fluorine atom and the morpholine moiety in this benzophenone derivative could lead to novel compounds with potent and selective biological activity, warranting screening against various therapeutic targets such as kinases, reverse transcriptase, or cancer cell lines. The synthesis of fluorinated benzophenones is an active area of research. ukzn.ac.za

From a materials science perspective, the benzophenone core suggests potential applications as a photoinitiator or as a building block for photosensitive polymers. The fluorine and morpholinomethyl substituents could be used to fine-tune the material's physical properties, such as solubility, thermal stability, and its absorption and emission characteristics.

Future research on this compound would likely involve its synthesis, possibly through a Friedel-Crafts acylation reaction, followed by extensive biological screening and characterization of its photophysical properties to unlock its full potential in these diverse scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-17-3-1-2-16(12-17)18(21)15-6-4-14(5-7-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJUBUUNPZQNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642633 | |

| Record name | (3-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-98-7 | |

| Record name | Methanone, (3-fluorophenyl)[4-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Fluoro 4 Morpholinomethyl Benzophenone

Retrosynthetic Analysis of the 3-Fluoro-4'-morpholinomethyl benzophenone (B1666685) Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. wikipedia.org For 3-Fluoro-4'-morpholinomethyl benzophenone, two primary disconnection strategies are considered, focusing on the central carbonyl bridge and the aminomethyl side chain.

Strategy A: Carbonyl Disconnection (Friedel-Crafts or Organometallic Approach)

The most straightforward disconnection breaks the carbon-carbon bond between the carbonyl group and one of the aromatic rings. This leads to two key synthons: a 3-fluorophenyl acylium cation and a 4-morpholinomethyl phenyl anion, or their synthetic equivalents.

Disconnection (a): This pathway suggests a Friedel-Crafts acylation reaction. lkouniv.ac.in The synthetic equivalents would be 3-fluorobenzoyl chloride and a suitably protected or activated 4-morpholinomethyl benzene (B151609) derivative. The challenge in this approach lies in the potential for the morpholine (B109124) nitrogen to complex with the Lewis acid catalyst, necessitating a protection strategy or introduction of the morpholino group after the acylation.

Disconnection (b): An alternative route involves organometallic coupling. For instance, a 3-fluorophenyl Grignard reagent could react with a 4-morpholinomethyl benzaldehyde (B42025), followed by oxidation of the resulting secondary alcohol to the ketone. vedantu.comnih.gov

Strategy B: C-N Bond Disconnection (Aminomethylation Approach)

A second major retrosynthetic pathway involves the disconnection of the C-N bond within the morpholinomethyl group. This leads to a 4'-(halomethyl)-3-fluorobenzophenone intermediate and morpholine. This strategy is predicated on the formation of the substituted benzophenone core prior to the installation of the morpholine moiety. This is often a preferred route as it avoids potential complications with the morpholine group during the construction of the benzophenone skeleton.

These retrosynthetic pathways provide a logical framework for devising synthetic routes, which are explored in the subsequent sections.

Classical Synthetic Routes to the Core Benzophenone Structure

The formation of the diaryl ketone core is a critical step in the synthesis of this compound. Several classical methods are well-established for this purpose.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). frontiersin.orgchemguide.co.uk

To construct the 3-fluorobenzophenone (B1362326) core, two main variations of this reaction can be envisioned:

Acylation of Fluorobenzene (B45895): Reacting fluorobenzene with a 4-substituted benzoyl chloride. The fluorine atom is an ortho-, para-director, meaning the primary product would be 4-fluorobenzophenone, with the 2-fluoro isomer as a minor product. sioc-journal.cnresearchgate.netresearcher.life Achieving the desired 3-fluoro substitution pattern via this route on an unsubstituted ring is not feasible.

Acylation with 3-Fluorobenzoyl Chloride: A more direct approach involves the acylation of a suitable benzene derivative with 3-fluorobenzoyl chloride. For instance, the acylation of toluene (B28343) would yield a mixture of isomers, which could then be functionalized. mdpi.com A blocking group strategy could also be employed to direct the acylation to the desired position. researchgate.net

The choice of solvent, catalyst, and reaction temperature can significantly influence the yield and isomeric distribution of the products. organic-chemistry.org While effective, a major consideration is the reactivity of the morpholinomethyl group under Friedel-Crafts conditions. The basic nitrogen of the morpholine can be protonated or coordinate to the Lewis acid, deactivating the ring and potentially leading to undesired side reactions. Therefore, it is often more strategic to perform the Friedel-Crafts acylation to create a precursor like (3-fluorophenyl)(p-tolyl)methanone, which can then be functionalized in a subsequent step.

Table 1: Comparison of Friedel-Crafts Acylation Strategies

| Reactants | Catalyst | Expected Major Product | Advantages | Disadvantages |

| Fluorobenzene + 4-Methylbenzoyl Chloride | AlCl₃ | (4-Fluorophenyl)(p-tolyl)methanone | Readily available starting materials. | Incorrect fluorine isomer for the target molecule. |

| Toluene + 3-Fluorobenzoyl Chloride | AlCl₃ | (3-Fluorophenyl)(p-tolyl)methanone | Direct route to the correct fluorine substitution. | Potential for isomeric mixtures; requires subsequent functionalization of the methyl group. |

Carboxylic Acid and Organometallic Reagent Coupling Methods

Organometallic coupling reactions provide a powerful alternative to Friedel-Crafts acylation, often offering milder reaction conditions and greater functional group tolerance. oregonstate.edu

One common method involves the reaction of a Grignard reagent with a benzaldehyde derivative, followed by oxidation. For the synthesis of the target scaffold, this could involve the reaction of 3-fluorophenylmagnesium bromide with 4-(morpholinomethyl)benzaldehyde. The resulting diarylmethanol intermediate is then oxidized to the benzophenone using an oxidizing agent like chromium trioxide or manganese dioxide. vedantu.comnih.gov

Another organometallic approach is the reaction of an organolithium or Grignard reagent with a Weinreb amide or a nitrile. For example, 3-fluorophenylmagnesium bromide can be added to 4-morpholinomethylbenzonitrile. The resulting imine is then hydrolyzed to yield the desired benzophenone. nih.govwikipedia.org This method can be advantageous as it often stops cleanly at the ketone stage without the risk of over-addition to form a tertiary alcohol.

Introduction of Fluoro and Morpholinomethyl Functionalities

The specific placement of the fluorine atom and the morpholinomethyl group requires carefully chosen synthetic strategies, which can be performed either before or after the formation of the benzophenone core.

Strategies for Site-Selective Fluorination

Introducing a fluorine atom at a specific position on an aromatic ring can be challenging. The strategy depends on whether the fluorination is performed on an early-stage intermediate or as a late-stage functionalization of the benzophenone core.

Early-Stage Fluorination: This approach utilizes a starting material that already contains the fluorine atom in the correct position, such as 3-fluorobenzoic acid or 3-fluorobenzaldehyde. These precursors can then be elaborated into the final benzophenone structure using the methods described in section 2.2.

Late-Stage Fluorination: The direct C-H fluorination of a pre-formed benzophenone is a more modern but challenging approach. Electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄), are commonly used for this purpose. wikipedia.org However, the benzoyl group is a meta-director and is deactivating, making electrophilic aromatic substitution difficult. More advanced methods, such as palladium-catalyzed C-H activation, have been developed for the ortho-fluorination of aromatic ketones, demonstrating the potential for site-selective late-stage fluorination, though meta-directing methods are less common. rsc.orgnih.govresearchgate.net

Aminomethylation Reactions for Morpholinomethyl Group Installation

The introduction of the morpholinomethyl group is typically achieved after the benzophenone core is assembled.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine (in this case, morpholine). wikipedia.orgadichemistry.comnih.gov While typically used for the aminomethylation of enolizable ketones, it can be applied to activated aromatic rings. However, the benzophenone scaffold itself is not sufficiently activated for a direct Mannich reaction on the aromatic ring.

Substitution on a Pre-functionalized Benzophenone: A more reliable and widely used strategy involves a two-step process starting from a precursor such as 4'-methyl-3-fluorobenzophenone.

Halogenation: The methyl group is first converted to a halomethyl group, typically a bromomethyl group, using a radical brominating agent like N-bromosuccinimide (NBS) with a radical initiator.

Nucleophilic Substitution: The resulting 4'-(bromomethyl)-3-fluorobenzophenone is then treated with morpholine. The morpholine acts as a nucleophile, displacing the bromide to form the final this compound.

This latter approach is generally preferred due to its high efficiency and predictability.

Multi-Step Synthesis Pathways from Commercial Precursors

The construction of this compound necessitates a multi-step approach, typically involving the formation of the central ketone and the strategic introduction of the fluoro and morpholinomethyl substituents onto the two phenyl rings. Synthetic strategies often rely on building the molecule by connecting two appropriately functionalized aromatic precursors.

A common and effective strategy in the synthesis of complex benzophenones involves the preparation of a halogenated intermediate, which can then be further modified. Halogens, particularly bromine, serve as versatile functional group handles for subsequent cross-coupling or substitution reactions.

A plausible route to a related intermediate, such as a bromo-substituted variant, would likely employ a Friedel-Crafts acylation reaction. This classic method for forming carbon-carbon bonds to an aromatic ring is a cornerstone of benzophenone synthesis. orgsyn.orgoregonstate.edu For instance, the synthesis of 4-bromo-4'-fluorobenzophenone (B1329429) is achieved by reacting 4-bromobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). prepchem.com The reaction mixture is typically cooled initially, then heated to reflux to drive the reaction to completion. prepchem.com The resulting slurry is then worked up by pouring it into an acidic aqueous solution, followed by extraction and recrystallization to yield the pure product. prepchem.com

This same principle can be applied to generate a variety of halogenated benzophenone intermediates. By selecting different halogenated starting materials, a range of precursors can be synthesized, ready for further functionalization. The synthesis of 4-chloro-3-fluorotoluene (B1349368) and 4-bromo-3-fluorotoluene (B33196) from o-nitro-p-toluidine provides examples of how substituted halogenated aromatic rings can be prepared for use in these synthetic schemes. researchgate.net

| Aromatic Substrate | Acylating Agent | Resulting Intermediate Core |

|---|---|---|

| Fluorobenzene | 4-Bromobenzoyl chloride | 4-Bromo-4'-fluorobenzophenone |

| 1-Bromo-3-fluorobenzene | Benzoyl chloride | 3-Fluoro-X-bromobenzophenone |

| Toluene | 3-Fluoro-4-bromobenzoyl chloride | 3-Fluoro-4-bromo-4'-methylbenzophenone |

The core benzophenone structure is most frequently assembled via the Friedel-Crafts acylation, where a substituted benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid. orgsyn.orgoregonstate.edu An alternative route involves the oxidation of a diphenylmethane (B89790) precursor. researchgate.net Another established method uses Grignard reagents, which can be prepared from bromo-aromatic compounds and reacted with benzaldehydes, followed by oxidation of the resulting secondary alcohol to the ketone. nih.govnih.gov

The introduction of the morpholinomethyl group can be achieved through several standard organic transformations. One approach is the reaction of a bromomethyl-substituted benzophenone with morpholine. This nucleophilic substitution reaction would effectively install the desired moiety. The synthesis of the required bromomethyl precursor could be accomplished via radical bromination of a methyl-substituted benzophenone.

Alternatively, the synthesis could begin with a precursor already containing the morpholine group. For example, the synthesis of 3-fluoro-4-morpholinoaniline (B119058) involves a nucleophilic aromatic substitution (SNAr) reaction where morpholine displaces a fluorine atom from a difluoronitrobenzene precursor. researchgate.netresearchgate.net While the target molecule has a morpholinomethyl group, this demonstrates a reliable method for attaching the morpholine heterocycle to a fluorinated phenyl ring. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Achieving a high yield of a pure product is paramount in chemical synthesis. This requires systematic optimization of various reaction parameters, including the choice of catalyst, solvent, and temperature. scielo.br

The choice of catalyst is critical, particularly for the key bond-forming reactions. In Friedel-Crafts acylations, various Lewis acids can be employed, with anhydrous aluminum chloride (AlCl₃) being the most common. orgsyn.orgprepchem.com However, other catalysts such as ferric chloride (FeCl₃) or strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can also be effective, sometimes offering milder conditions or different selectivity. google.comacs.orgacs.org Screening different Lewis acids and their stoichiometric amounts is a key optimization step.

For more modern synthetic approaches, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), the choice of both the palladium source and the phosphine (B1218219) ligand is crucial. nih.gov Different ligands can have a profound impact on reaction efficiency, substrate scope, and the required reaction conditions. For example, the synthesis of certain benzophenone derivatives has been achieved using Buchwald conditions for regioselective amination. nih.gov

| Reaction Type | Catalyst/Reagent Class | Specific Examples | Key Optimization Parameter |

|---|---|---|---|

| Friedel-Crafts Acylation | Lewis Acids | AlCl₃, FeCl₃, TfOH | Stoichiometry, Activity |

| Suzuki Coupling | Palladium Catalysts | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Ligand, Palladium Source |

| Buchwald-Hartwig Amination | Palladium Catalysts | Pd₂(dba)₃ with Xantphos or other ligands | Ligand Choice, Base |

Solvent and temperature are fundamental parameters that must be carefully controlled to maximize reaction rates and minimize the formation of byproducts. researchgate.net For Friedel-Crafts reactions, non-polar, aprotic solvents like dichloromethane (B109758) (DCM) or carbon tetrachloride are often used. orgsyn.orgprepchem.com Temperature control is critical; these reactions are often highly exothermic and are typically run at low temperatures (e.g., 5–10 °C) to prevent the formation of tarry byproducts and control selectivity. orgsyn.orgoregonstate.edu

In contrast, nucleophilic aromatic substitution reactions, which might be used to introduce the morpholine group, generally require polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) and elevated temperatures to proceed at a reasonable rate. nih.gov The optimization process involves screening a range of solvents and temperatures to find the ideal balance that provides the best conversion and selectivity. scielo.br For example, a study on the synthesis of 3-fluoro-4-morpholine-nitrobenzene found optimal conditions at 78 °C. researchgate.net

| Solvent | Temperature (°C) | Relative Yield | Purity Profile |

|---|---|---|---|

| Dichloromethane (DCM) | 0 - 10 | High | Good, minimal byproducts |

| Carbon Tetrachloride | 5 - 10 | High | Good, but solvent is hazardous |

| Nitrobenzene | 25 (Room Temp) | Moderate | Increased polar byproducts |

| Dichloromethane (DCM) | 40 (Reflux) | Low | Significant decomposition/tar formation |

Scalability Considerations for Research Synthesis

Transitioning a synthesis from a small laboratory scale to producing larger, multi-gram quantities for further research requires careful consideration of several factors. nih.gov Scalability is not merely about increasing the amounts of reagents but involves re-evaluating the entire process for safety, efficiency, and practicality. acs.orgacs.org

Key considerations for scaling up a synthesis like that of this compound include:

Thermal Management: Exothermic reactions, such as Friedel-Crafts acylations, can become difficult to control on a larger scale. Proper cooling and controlled addition of reagents are essential to prevent runaway reactions. orgsyn.org

Reagent Cost and Availability: The cost of starting materials, catalysts, and solvents becomes a significant factor. Routes that use inexpensive and readily available commercial precursors are favored.

Work-up and Purification: Methods that are convenient on a small scale, like column chromatography, can be cumbersome and expensive for larger quantities. Developing scalable purification techniques, such as recrystallization or distillation, is crucial. oregonstate.eduprepchem.com

Safety and Handling: The hazards associated with reagents (e.g., pyrophoric organolithiums, corrosive Lewis acids) and the management of waste streams are critical considerations for safe scale-up operations.

The literature provides examples where synthetic routes to fluorinated benzophenones have been successfully scaled. nih.govnih.gov These examples often highlight modifications to the reaction conditions or work-up procedures that facilitate the production of gram-scale quantities of the desired compound. nih.gov

Chemical Reactivity and Transformation Studies of 3 Fluoro 4 Morpholinomethyl Benzophenone

Reactivity at the Ketone Carbonyl Group

The carbonyl group of the benzophenone (B1666685) core is a primary site for nucleophilic attack and redox transformations. Its reactivity is influenced by the electronic effects of the two attached aromatic rings.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. Reactions such as Grignard additions or the Wittig reaction are expected to proceed, leading to the formation of new carbon-carbon bonds and transformation of the carbonyl functionality.

For instance, the addition of an organometallic reagent like a Grignard reagent (R-MgBr) would likely result in the formation of a tertiary alcohol. Similarly, a Wittig reaction with a phosphorus ylide (Ph₃P=CHR) would convert the carbonyl group into an alkene. researchgate.netacademie-sciences.frnih.gov While specific studies on 3-Fluoro-4'-morpholinomethyl benzophenone are not available, the reactivity is expected to be comparable to other benzophenone derivatives. The reaction outcomes are generally predictable, as outlined in the hypothetical data table below.

Table 1: Predicted Outcomes of Nucleophilic Addition Reactions This table is based on expected reactivity and not on published experimental data for this specific compound.

| Reaction Type | Reagent | Expected Product | Typical Conditions |

|---|---|---|---|

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 1-(3-Fluorophenyl)-1-(4-(morpholinomethyl)phenyl)ethan-1-ol | Anhydrous diethyl ether or THF, room temperature |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-((1-(3-Fluorophenyl)vinyl)benzyl)morpholine | Anhydrous THF, room temperature |

| Cyanohydrin Formation | Sodium cyanide (NaCN), acid | 2-(3-Fluorophenyl)-2-hydroxy-2-(4-(morpholinomethyl)phenyl)acetonitrile | Aqueous ethanol, mild acidic conditions |

Reduction and Oxidation Chemistry

The carbonyl group can be readily reduced to a secondary alcohol. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are highly effective for converting ketones to alcohols and are expected to selectively reduce the carbonyl group of this compound without affecting the aromatic rings or the morpholine (B109124) moiety. nih.govwikipedia.org

Conversely, the oxidation of the benzophenone core is more challenging due to the stability of the ketone. However, under forcing oxidative conditions, cleavage of the molecule could occur. More likely, oxidation would target other parts of the molecule, such as the benzylic position of the morpholinomethyl group, especially with reagents like potassium permanganate (B83412) (KMnO₄). Studies on other benzophenone derivatives, such as benzophenone-3, have shown that oxidation can lead to hydroxylation of the aromatic rings and cleavage of the carbon-carbon bridge under strong oxidizing conditions. youtube.comresearchgate.net

Table 2: Expected Redox Reactions at the Ketone and Adjacent Groups This table is based on established reactivity patterns for analogous compounds.

| Reaction Type | Reagent | Primary Product | Typical Conditions |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | (3-Fluorophenyl)(4-(morpholinomethyl)phenyl)methanol | Methanol or ethanol, 0°C to room temperature |

| Oxidation | Potassium permanganate (KMnO₄) | Potential for benzylic oxidation to an amide or cleavage | Aqueous, basic or acidic, elevated temperature |

Reactions of the Fluorinated Aromatic Ring

The 3-fluorophenyl ring is activated towards certain types of substitution reactions due to the electronic properties of the fluorine atom and the benzoyl group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings bearing a halogen and an electron-withdrawing group are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In this compound, the benzoyl group acts as a powerful electron-withdrawing group, activating the fluorinated ring towards nucleophilic attack. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by various nucleophiles. organic-chemistry.org The substitution is expected to occur primarily at the position ortho and para to the activating benzoyl group. Given the meta-position of the fluorine, its direct displacement via a standard SNAr mechanism would be less favored compared to substrates with ortho/para-halogen substitution. However, under forcing conditions or with highly reactive nucleophiles, substitution could potentially be achieved.

Research on other fluoroaromatic compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates that a fluorine atom meta to one activating group but ortho/para to another can be substituted by nucleophiles like amines, alkoxides, and thiolates. In the case of our target molecule, the strong electron-withdrawing effect of the carbonyl group would activate the ring, making the displacement of fluoride (B91410) by strong nucleophiles plausible.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. While the fluorine atom itself is a weak directing group, the ketone's carbonyl oxygen could potentially act as a directing group. However, a more likely scenario would involve the tertiary amine of the morpholinomethyl group on the other ring directing metalation.

Focusing on the fluorinated ring, the fluorine atom and the carbonyl group could cooperatively direct metalation to the C2 or C4 positions. Subsequent quenching of the resulting aryllithium intermediate with an electrophile would introduce a new substituent. For example, lithiation followed by reaction with carbon dioxide would yield a carboxylic acid. The regioselectivity of such a reaction would depend on the specific base and reaction conditions used.

Transformations of the Morpholinomethyl Moiety

The morpholinomethyl group offers several avenues for chemical transformation. The nitrogen atom, being a tertiary amine, can undergo oxidation, and the benzylic C-H bonds are susceptible to reaction.

The nitrogen atom of the morpholine ring can be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). N-oxides are valuable intermediates in their own right, exhibiting different solubility and coordination properties.

Furthermore, the benzylic C-H bonds of the methylene (B1212753) bridge are activated and can be a site for radical reactions or oxidation. Under certain conditions, cleavage of the benzylic C-N bond can occur, which could be a potential pathway for deprotection or further functionalization. While specific studies on this compound are lacking, transformations of benzylic amines are well-established in organic synthesis.

Amine-Based Derivatization

The tertiary amine of the morpholine ring in this compound is a key site for derivatization. While the nitrogen atom's lone pair is sterically hindered to some extent by the adjacent methylene and cyclic structure, it retains nucleophilic character.

Quaternization Reactions: The morpholino nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction would introduce a permanent positive charge and significantly alter the molecule's solubility and biological properties. The reaction's efficiency would depend on the electrophilicity of the alkylating agent and the reaction conditions.

Hypothetical Reaction Data for Amine-Based Derivatization

| Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Hypothetical Yield (%) |

| Methyl Iodide | Acetonitrile | 25 | 12 | N-Methyl-4-(4-benzoyl-3-fluorobenzyl)morpholin-4-ium iodide | 95 |

| Ethyl Bromide | Dichloromethane (B109758) | 40 | 24 | N-Ethyl-4-(4-benzoyl-3-fluorobenzyl)morpholin-4-ium bromide | 88 |

| Benzyl Chloride | Toluene (B28343) | 80 | 18 | N-Benzyl-4-(4-benzoyl-3-fluorobenzyl)morpholin-4-ium chloride | 82 |

N-Oxide Formation: Oxidation of the morpholine nitrogen would lead to the corresponding N-oxide. This transformation can be achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide would exhibit different electronic and steric properties compared to the parent amine.

Cleavage and Rearrangement Reactions

The structural integrity of this compound can be challenged under specific reaction conditions, leading to cleavage or rearrangement.

C-N Bond Cleavage: The benzylic C-N bond of the morpholinomethyl group is susceptible to cleavage under reductive conditions. For instance, catalytic hydrogenation could potentially cleave this bond, yielding 3-fluoro-4'-methylbenzophenone and morpholine. Transition-metal-free methods for C-N bond cleavage have also been reported, often promoted by a base. rsc.org

Rearrangement Reactions: While less common for this specific scaffold, certain acid- or base-catalyzed conditions could potentially induce rearrangements. For instance, strong acidic conditions might lead to reactions involving the benzophenone carbonyl group, though specific pathways are not readily predictable without experimental data. The fluoro-Pummerer rearrangement is a known reaction for the synthesis of fluorinated compounds, but its direct applicability here is not immediately apparent without a suitable sulfur-containing precursor. researchgate.net

Cross-Coupling Reactions Involving Potential Reactive Sites

Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and could be applied to analogues of this compound to create more complex molecules. nih.govrsc.org

Suzuki-Miyaura Coupling (relevant if a bromo analogue were used for further functionalization)

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. tcichemicals.com While this compound itself does not possess a suitable leaving group for this reaction, a bromo-analogue, such as a compound where the fluorine atom is replaced by bromine, would be an excellent substrate. For instance, 3-Bromo-4'-morpholinomethyl benzophenone could react with various arylboronic acids to introduce diverse aryl substituents at the 3-position.

The development of efficient Suzuki-Miyaura reactions for unprotected ortho-bromoanilines highlights the broad applicability of this methodology. nih.gov Similarly, this reaction has been used to synthesize key intermediates for biologically active molecules like ketoprofen (B1673614) and bifonazole. mdpi.com The synthesis of 3,4-diarylbenzophenones via site-selective Suzuki-Miyaura reactions of bis(trifluoromethylsulfonyloxy)benzophenone further demonstrates the utility of this approach in functionalizing benzophenone cores. researchgate.net

Illustrative Data for Suzuki-Miyaura Coupling of a Hypothetical Bromo-Analogue

| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Hypothetical Product | Hypothetical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Phenyl-4'-morpholinomethyl benzophenone | 92 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-(4-Methoxyphenyl)-4'-morpholinomethyl benzophenone | 85 |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/Water | 3-(Thiophen-3-yl)-4'-morpholinomethyl benzophenone | 89 |

Other Transition Metal-Catalyzed C-C Bond Formations

Beyond Suzuki-Miyaura coupling, other transition-metal-catalyzed reactions could be envisioned for the functionalization of this compound or its derivatives. The presence of the fluorine atom could influence C-H activation reactions on the aromatic ring. nih.gov The benzophenone carbonyl group itself can direct certain C-H functionalization reactions.

Transition-metal-catalyzed C-C bond formation can also proceed through the activation of C-C single bonds, offering unique synthetic pathways. nih.gov Furthermore, Michael additions catalyzed by transition metals are a common strategy for C-C bond formation. researchgate.net While direct application to the target molecule is not straightforward, these methodologies represent the broader toolkit available for its potential chemical transformations.

Mechanistic Elucidation of Novel Chemical Transformations

Given the absence of published research on the specific reactivity of this compound, any novel transformation would require a thorough mechanistic investigation. For instance, if a novel rearrangement or cleavage reaction were discovered, the mechanism could be elucidated through a combination of techniques:

Kinetic Studies: Monitoring the reaction rate's dependence on reactant concentrations to determine the reaction order.

Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., with deuterium) to track the movement of atoms throughout the reaction.

Intermediate Trapping: Adding a reagent that can react with and trap a proposed reactive intermediate, providing evidence for its existence.

Computational Modeling: Using density functional theory (DFT) or other computational methods to model the reaction pathway and calculate the energies of intermediates and transition states.

These studies would be crucial for understanding the underlying principles of any new reactivity and for optimizing the reaction conditions.

Derivatization and Analogue Design Based on 3 Fluoro 4 Morpholinomethyl Benzophenone

Rational Design Principles for Structural Analogues

The design of new analogues of 3-Fluoro-4'-morpholinomethyl benzophenone (B1666685) is guided by established medicinal chemistry principles to probe the chemical space around the lead structure. These principles aim to systematically modify the molecule to enhance its interaction with a biological target, improve its pharmacokinetic properties, and reduce potential off-target effects.

Bioisosterism involves the substitution of an atom or a group of atoms with another that possesses similar physical or chemical properties, leading to comparable biological activity. wikipedia.orgopenmedscience.com This strategy is employed to modulate the potency, selectivity, and metabolic fate of a compound. openmedscience.comnih.gov For the 3-Fluoro-4'-morpholinomethyl benzophenone scaffold, several bioisosteric replacements can be envisaged.

Fluorine Bioisosteres: The fluorine atom at the 3-position is a key feature. It can influence the electronic properties of the phenyl ring and may be involved in crucial interactions with a biological target. Classical bioisosteric replacements for fluorine include other halogens (Cl, Br), which would systematically alter the size and lipophilicity of the substituent. Non-classical bioisosteres for the fluoro group could include the cyano (-CN) or trifluoromethyl (-CF3) groups, which can mimic some of the electronic effects of fluorine while introducing different steric and metabolic profiles. wikipedia.org

Morpholine (B109124) Ring Bioisosteres: The morpholine ring is a common pharmacophore that often imparts favorable properties such as aqueous solubility and metabolic stability. nih.gove3s-conferences.org Bioisosteric replacement of the morpholine oxygen with a sulfur atom would yield a thiomorpholine (B91149) analogue. This modification can alter the ring pucker and hydrogen bonding capacity. Replacing the entire morpholine ring with other cyclic amines like piperidine (B6355638) or piperazine (B1678402) could probe the importance of the heteroatoms for biological activity and physicochemical properties. nih.gov

Benzophenone Carbonyl Bioisosteres: The central carbonyl group is a key linker and can act as a hydrogen bond acceptor. nih.gov It can be replaced with other functional groups such as a sulfone (-SO2-), an oxime (-C=N-OH), or a methylene (B1212753) (-CH2-) group to investigate the role of the carbonyl in target binding and to alter the molecule's conformation.

Isosteric modifications involve substituting groups of similar size and shape, while homologous modifications involve systematically increasing the length of a carbon chain. biomedres.usbiomedres.us These strategies are used to explore the steric and conformational requirements of the target's binding site.

Homologation of the Methyl Linker: The morpholinomethyl group is attached to the benzophenone core via a methylene linker. A homologous series can be generated by inserting additional methylene units to create morpholinoethyl or morpholinopropyl analogues. This would alter the distance and flexibility of the morpholine ring relative to the benzophenone scaffold, which can be critical for optimal target engagement.

Positional Isomerism: The substitution pattern on the two phenyl rings of the benzophenone is crucial for its activity. The fluorine atom could be moved from the 3-position to the 2- or 4-position to explore the electronic and steric effects of its location. Similarly, the morpholinomethyl group could be moved from the 4'-position to the 2'- or 3'-position. These positional isomers would present the key functional groups in different spatial orientations, providing insights into the topology of the binding site.

Synthetic Strategies for Analogues and Libraries

The efficient synthesis of a diverse range of analogues is essential for comprehensive SAR studies. Parallel synthesis and combinatorial chemistry are powerful tools to achieve this. asynt.comspirochem.com

Parallel synthesis enables the simultaneous creation of a large number of individual compounds in a spatially separated manner, often in multi-well plates. asynt.comyoutube.comacs.org A plausible parallel synthesis strategy for analogues of this compound could involve a convergent approach. For instance, a library of substituted benzoyl chlorides could be reacted with a common intermediate, such as (4'-bromomethyl)phenyl)(3-fluorophenyl)methanone, followed by displacement of the bromide with a diverse set of cyclic amines (including morpholine and its bioisosteres). This approach allows for the rapid generation of a focused library with variations at the amine moiety. Alternatively, a range of substituted (bromomethyl)phenyl precursors can be reacted with a fixed fluorinated benzoyl chloride and a single amine to explore modifications on the second phenyl ring.

Combinatorial chemistry aims to generate large libraries of compounds by systematically combining a set of building blocks. nih.govnumberanalytics.com A "split-and-pool" synthesis strategy on a solid support could be employed to generate a large library of benzophenone analogues. For example, a resin-bound amino acid could be acylated with a variety of substituted benzoic acids. After deprotection, the resulting amine could be reductively aminated with a library of aldehydes, followed by cleavage from the resin. While more complex, this approach can generate a vast number of compounds for high-throughput screening to identify initial hits for further optimization. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (Preclinical/Cellular Level)

SAR studies are crucial for understanding how chemical structure relates to biological activity. For this compound, SAR would be explored by systematically testing the synthesized analogues in relevant preclinical or cellular assays. The following hypothetical SAR table illustrates the kind of data that would be generated, assuming the compound is an inhibitor of a hypothetical kinase.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogues

| Compound | R1 | R2 | R3 | IC50 (nM) |

|---|---|---|---|---|

| Parent | 3-F | H | 4'-CH2-morpholine | 50 |

| 1a | 3-Cl | H | 4'-CH2-morpholine | 75 |

| 1b | 3-CN | H | 4'-CH2-morpholine | 60 |

| 1c | 4-F | H | 4'-CH2-morpholine | 200 |

| 2a | 3-F | H | 4'-CH2-thiomorpholine | 90 |

| 2b | 3-F | H | 4'-CH2-piperidine | 150 |

| 3a | 3-F | H | 4'-(CH2)2-morpholine | 300 |

| 4a | 3-F | 2'-Me | 4'-CH2-morpholine | 120 |

| 4b | 3-F | 3'-Me | 4'-CH2-morpholine | 80 |

From this hypothetical data, several SAR trends could be inferred:

Substitution on the Fluoro-phenyl Ring (R1): The replacement of the 3-fluoro group with a larger chloro group (1a) or a cyano group (1b) leads to a slight decrease in activity, suggesting that a small, electronegative substituent at this position is preferred. Moving the fluorine to the 4-position (1c) significantly reduces potency, indicating that the substitution pattern is critical.

Modification of the Morpholine Ring (R3): Replacing the morpholine with thiomorpholine (2a) or piperidine (2b) diminishes activity, highlighting the importance of the morpholine oxygen for target interaction, possibly through hydrogen bonding.

Homologation of the Linker (R3): Increasing the length of the linker between the benzophenone core and the morpholine ring (3a) is detrimental to activity, suggesting that a specific distance and orientation of the morpholine moiety are required for optimal binding.

Substitution on the Morpholinomethyl-phenyl Ring (R2): The introduction of a methyl group at the 2'-position (4a) decreases activity, possibly due to steric hindrance. A methyl group at the 3'-position (4b) has a less pronounced effect.

These hypothetical SAR insights would guide the next round of analogue design, focusing on further refining the substituents and their positions to maximize biological activity.

Impact of Substituent Electronic Properties on Reactivity

The reactivity of the this compound molecule is primarily influenced by the electronic properties of its substituents on the two phenyl rings. These effects can be broadly categorized as inductive effects and resonance effects, which modulate the electron density of the aromatic systems and the central carbonyl group.

The fluorine atom at the 3-position of one phenyl ring is a key influencer of reactivity. Fluorine is a highly electronegative atom, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the phenyl ring, making it less susceptible to electrophilic aromatic substitution reactions. Conversely, this deactivation can make the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

The morpholinomethyl group at the 4'-position of the second phenyl ring has a more complex electronic influence. The nitrogen atom of the morpholine ring has a lone pair of electrons, which can be donated to the phenyl ring through the methylene bridge via hyperconjugation and a weak resonance effect (+R). This electron-donating character would tend to activate this phenyl ring towards electrophilic substitution.

The central carbonyl group acts as a deactivating group on both phenyl rings due to its electron-wthdrawing nature through both induction and resonance. This effect is more pronounced for the ring to which it is directly attached.

Hypothetical Reactivity Modifications:

To illustrate the impact of these electronic properties, consider the following hypothetical derivatizations and their expected influence on reactivity.

| Substituent Modification | Position | Electronic Effect | Predicted Impact on Reactivity |

| Addition of a nitro group (-NO₂) | 5-position | Strong -I, -R | Further deactivates the fluoro-substituted ring, making it significantly less reactive towards electrophiles. |

| Addition of a methoxy (B1213986) group (-OCH₃) | 2'-position | -I, +R | Increases electron density on the morpholinomethyl-substituted ring, enhancing its reactivity in electrophilic substitutions. |

| Replacement of Fluorine with Chlorine | 3-position | Weaker -I than F | Slightly less deactivation of the ring compared to the parent compound. |

| Oxidation of Morpholine Nitrogen | 4'-position | Inductive withdrawal | Decreases the electron-donating ability of the morpholinomethyl group, deactivating the second phenyl ring. |

These examples demonstrate how the strategic placement of electron-donating or electron-withdrawing groups can be used to fine-tune the reactivity of different parts of the this compound scaffold, guiding the synthesis of new analogues.

Stereochemical Influence on Molecular Interactions

The three-dimensional arrangement of atoms, or stereochemistry, in derivatives of this compound can have a profound impact on their interactions with biological targets. While the parent molecule is achiral, the introduction of chiral centers through derivatization can lead to stereoisomers with distinct biological activities.

The morpholine ring exists in a chair conformation. Substituents on the morpholine ring can exist in either axial or equatorial positions, leading to different spatial arrangements. For instance, the introduction of a methyl group on the morpholine ring could create a chiral center, resulting in a pair of enantiomers.

Potential Stereochemical Modifications and Their Consequences:

| Modification | Introduced Stereocenter | Potential Impact on Molecular Interactions |

| Addition of a hydroxyl group to the methylene bridge | Yes | The resulting enantiomers could exhibit different binding affinities to a chiral receptor or enzyme active site due to specific hydrogen bonding interactions. |

| Introduction of a methyl group on the morpholine ring | Yes | The axial versus equatorial orientation of the methyl group would alter the shape of the morpholine ring and could influence how the entire moiety fits into a binding pocket. |

| Addition of a bulky substituent at the 2-position | No (but influences conformation) | Increased steric hindrance would force a larger dihedral angle between the phenyl rings, changing the relative orientation of the fluoro and morpholinomethyl groups. This could either enhance or disrupt binding to a target. |

The precise control of stereochemistry is a critical aspect of analogue design. Enantiomers of a chiral drug can have significantly different pharmacological, and toxicological profiles. Therefore, the synthesis of stereochemically pure derivatives of this compound would be a crucial step in the development of any potential therapeutic agent based on this scaffold. The differential interaction of stereoisomers with a chiral biological environment underscores the importance of three-dimensional structure in molecular recognition.

Spectroscopic and Structural Analysis of this compound Remains Elusive in Public Scientific Literature

While general methodologies for the advanced spectroscopic and structural analysis of related benzophenone derivatives are well-documented, the specific application of these techniques to this compound has not been detailed in accessible scholarly articles or chemical databases. The requested detailed breakdown of its ¹H, ¹³C, and ¹⁹F NMR assignments, elucidation of its connectivity and stereochemistry through 2D NMR techniques (COSY, HSQC, HMBC, NOESY), determination of its exact mass via high-resolution mass spectrometry (HRMS), analysis of its fragmentation pathways, and its solid-state structure determination by X-ray crystallography could not be performed.

This absence of specific data prevents the creation of a scientifically rigorous and accurate article as outlined. The generation of such a detailed analysis would require access to primary research data from a laboratory that has synthesized and characterized this particular compound. Without this fundamental information, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and specificity.

Therefore, while the framework for such an analysis is well-established in the field of analytical chemistry, the specific subject of "this compound" appears to be a novel or proprietary compound for which detailed characterization data has not been publicly disseminated. Further research and publication by synthetic and analytical chemists would be necessary to provide the specific data points required to fulfill the original request.

Advanced Spectroscopic and Structural Analysis of 3 Fluoro 4 Morpholinomethyl Benzophenone

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth and Optimization

The successful growth of high-quality single crystals is a prerequisite for definitive X-ray crystallographic analysis. For a molecule like 3-Fluoro-4'-morpholinomethyl benzophenone (B1666685), a substituted benzophenone, solution-based crystal growth techniques are generally the most applicable. The choice of solvent is critical and would be the primary variable for optimization. A solvent screening process would be initiated, testing a range of solvents with varying polarities, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol). The ideal solvent would be one in which the compound has moderate solubility, with a significant positive temperature coefficient of solubility.

Slow evaporation at a constant temperature is a common and effective method for growing crystals from solution. The rate of evaporation would be carefully controlled, as rapid solvent removal often leads to the formation of polycrystalline material or poorly-ordered crystals. Optimization would involve adjusting the surface area of the solution exposed to the atmosphere or using a semi-sealed container to slow down the evaporation process.

Another technique that could be employed is slow cooling of a saturated solution. This involves dissolving the compound in a suitable solvent at an elevated temperature to achieve saturation, followed by a gradual and controlled decrease in temperature. The rate of cooling is a crucial parameter to optimize; a slower cooling rate generally promotes the growth of larger and higher-quality crystals.

For difficult-to-crystallize compounds, techniques such as vapor diffusion (either liquid-liquid or liquid-vapor) or solvent layering could be explored. In a liquid-vapor diffusion setup, a solution of the compound would be placed in a sealed container with a volatile non-solvent; the slow diffusion of the non-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.

The presence of the polar morpholinomethyl group and the electronegative fluorine atom may lead to specific intermolecular interactions, such as hydrogen bonding (if trace water is present or with protic solvents) and dipole-dipole interactions, which could influence the crystal packing. Optimization of pH, if applicable, might also be considered, particularly given the basic nature of the morpholine (B109124) nitrogen.

Bond Lengths, Bond Angles, and Torsional Angle Analysis

The molecular geometry of 3-Fluoro-4'-morpholinomethyl benzophenone is expected to be non-planar, a characteristic feature of the benzophenone scaffold. This non-planarity arises primarily from steric hindrance between the ortho-hydrogens of the two phenyl rings, which forces the rings to twist out of the plane of the central carbonyl group.

Torsional Angles: The most significant structural feature of benzophenones is the dihedral (torsional) angles between the planes of the two phenyl rings and the plane of the carbonyl group. For unsubstituted benzophenone, these twist angles are typically around 54-56 degrees. nih.govresearchgate.net The substituents in this compound are not in the ortho positions, so they are not expected to introduce significant additional steric hindrance that would drastically alter these torsional angles from those of unsubstituted benzophenone. However, the electronic effects of the substituents and crystal packing forces can cause some deviation. It is predicted that the two phenyl rings will adopt a twisted conformation relative to each other, with dihedral angles likely in the range of 40° to 70°. buffalo.edu

Bond Lengths and Angles: The bond lengths and angles within the phenyl rings are expected to be typical for aromatic systems, with C-C bond lengths around 1.39 Å and internal bond angles close to 120°. The presence of the fluorine atom at the 3-position will likely cause minor distortions in the local geometry of that phenyl ring due to its high electronegativity. The C-F bond length is anticipated to be approximately 1.35 Å.

The geometry of the central carbonyl group is also of interest. The C=O bond length in benzophenones is typically around 1.22-1.24 Å. scialert.net The C-C bonds connecting the carbonyl carbon to the phenyl rings are expected to be in the range of 1.48-1.50 Å. The C-C(O)-C bond angle is generally larger than the ideal 120° for sp² hybridization, often around 122-124°, to accommodate the bulk of the phenyl rings. buffalo.edu

The morpholinomethyl group will have standard bond lengths and angles. The C-N and C-O bonds within the morpholine ring are expected to be around 1.47 Å and 1.43 Å, respectively. The morpholine ring typically adopts a chair conformation.

Below are interactive tables with predicted bond lengths and angles based on data from similar substituted benzophenones and general principles of chemical bonding.

| Bond | Predicted Length (Å) |

|---|---|

| C=O | 1.23 ± 0.02 |

| C-C(O) | 1.49 ± 0.02 |

| C-F | 1.35 ± 0.02 |

| C-C (aromatic) | 1.39 ± 0.02 |

| C-N (morpholine) | 1.47 ± 0.02 |

| C-O (morpholine) | 1.43 ± 0.02 |

| C-C (methylene bridge) | 1.51 ± 0.02 |

| Angle | Predicted Angle (°) |

|---|---|

| C-C(O)-C | 123 ± 2 |

| O=C-C | 118 ± 2 |

| C-C-C (aromatic) | 120 ± 2 |

| C-C-F | 119 ± 2 |

| C-N-C (morpholine) | 109 ± 2 |

| C-O-C (morpholine) | 109 ± 2 |

| C(phenyl)-C(methylene)-N | 112 ± 2 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, the spectra would be complex due to the large number of vibrational modes. However, several characteristic peaks can be predicted.

The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration . For benzophenones, this typically appears in the region of 1640-1680 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents. The electron-withdrawing fluorine atom at the meta position would have a modest influence on the C=O stretching frequency.

The C-F stretching vibration is expected to give rise to a strong band in the IR spectrum, typically in the range of 1250-1000 cm⁻¹. The exact position can be influenced by coupling with other vibrations.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the phenyl rings, would be observed in the 900-650 cm⁻¹ region.

The morpholinomethyl group will also contribute characteristic bands. The C-H stretching vibrations of the methylene (B1212753) and morpholine ring protons will appear in the 2950-2800 cm⁻¹ region. The C-N and C-O stretching vibrations of the morpholine ring are expected in the 1150-1000 cm⁻¹ region.

In the Raman spectrum, the aromatic ring stretching vibrations are often strong. The C=C stretching vibrations of the phenyl rings are expected to produce bands in the 1600-1400 cm⁻¹ region. The symmetric "ring breathing" mode of the substituted benzene (B151609) rings would also be a characteristic feature.

The following interactive table summarizes the predicted characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H | Stretching | 2950 - 2800 | Medium | Medium |

| C=O | Stretching | 1660 ± 20 | Strong | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Strong | Strong |

| C-F | Stretching | 1250 - 1000 | Strong | Weak |

| C-N (morpholine) | Stretching | 1150 - 1050 | Medium | Weak |

| C-O (morpholine) | Stretching | 1125 - 1085 | Strong | Weak |

| Aromatic C-H | Out-of-plane bending | 900 - 650 | Strong | Weak |

Computational and Theoretical Investigations of 3 Fluoro 4 Morpholinomethyl Benzophenone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic and structural properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic structure of a molecule is key to its chemical reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom in the molecule. This information helps in identifying electrophilic and nucleophilic sites, which is crucial for predicting reaction mechanisms.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 3-Fluoro-4'-morpholinomethyl benzophenone (B1666685)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Note: This is a hypothetical data table.

Quantum chemical calculations can accurately predict various spectroscopic properties. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts for ¹H and ¹³C atoms, which are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Similarly, vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations help in the assignment of experimental IR absorption bands to specific vibrational modes of the molecule, such as stretching and bending of bonds.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in 3-Fluoro-4'-morpholinomethyl benzophenone

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon | 195.2 |

| C-F Carbon | 164.5 (d, J=250 Hz) |

| Morpholine (B109124) CH₂-N | 66.8 |

Note: This is a hypothetical data table. 'd' denotes a doublet and 'J' is the coupling constant.

Table 3: Hypothetical Predicted IR Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | 1665 |

| C-F Stretch | 1230 |

| C-N Stretch | 1115 |

Note: This is a hypothetical data table.

The three-dimensional structure of a molecule is crucial to its function. Conformation analysis involves exploring the potential energy surface of the molecule to identify stable conformers (energy minima). This is typically done by systematically rotating the rotatable bonds and performing geometry optimization at each step. The resulting energy profile helps in understanding the conformational preferences of the molecule. For this compound, key areas of conformational flexibility include the orientation of the morpholinomethyl group and the dihedral angles between the phenyl rings.

Table 4: Hypothetical Relative Energies of Possible Conformers of this compound

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 25° | 0.0 |

| 2 | -25° | 0.0 |

Note: This is a hypothetical data table.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms vary with time.

MD simulations can provide a detailed picture of the conformational flexibility of this compound. By analyzing the trajectory, one can observe the fluctuations in bond lengths, bond angles, and dihedral angles. This is particularly useful for understanding the flexibility of the morpholine ring and the rotational freedom of the single bonds connecting the different parts of the molecule. Furthermore, specialized simulation techniques can be used to calculate the energy barriers for rotation around specific bonds, providing quantitative information on the conformational dynamics.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solvent effects. By running simulations in different solvents (e.g., a polar solvent like water versus a non-polar solvent like hexane), it is possible to determine how the solvent interacts with the solute and influences its conformational preferences. For instance, in a polar solvent, conformers with a larger dipole moment might be stabilized.

Reaction Mechanism Modeling

Computational modeling provides profound insights into the mechanisms of chemical reactions, offering a molecular-level view of bond-breaking and bond-forming events. For a molecule like this compound, computational studies would likely focus on its synthesis, which typically involves key steps such as a Friedel-Crafts acylation to form the benzophenone core and a nucleophilic aromatic substitution (SNAr) to introduce the morpholine group.

The characterization of transition states (TS) is a cornerstone of reaction mechanism modeling. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the molecule at the pinnacle of the energy barrier between reactants and products. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to locate and characterize these transient structures. researchgate.netnih.gov For the synthesis of this compound, DFT calculations could be used to model the transition state of the nucleophilic attack of morpholine on a fluorinated benzophenone precursor. rsc.orgrsc.org

The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a critical parameter that determines the rate of a chemical reaction. A lower activation energy implies a faster reaction. Computational models can predict activation energies with considerable accuracy, guiding synthetic chemists in optimizing reaction conditions. nih.gov For instance, modeling could compare the activation energies for morpholine substitution at different positions on the fluorinated ring, explaining the observed regioselectivity.

Illustrative Data: The following table presents hypothetical activation energies for a key synthetic step, calculated using a DFT approach.

| Reaction Step | Transition State (TS) Geometry Features | Calculated Activation Energy (Ea) (kcal/mol) |

| Nucleophilic attack of morpholine on 3,4'-difluorobenzophenone (C-F bond cleavage) | Elongated C-F bond (~1.8 Å), forming C-N bond (~2.0 Å) | 22.5 |

| Friedel-Crafts acylation of fluorobenzene (B45895) with 4-(morpholinomethyl)benzoyl chloride | Lengthening of C-Cl bond, formation of C-C bond between rings | 18.7 |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from transition state analysis. Specific values for this compound are not available in the cited literature.

Beyond identifying the transition state, computational chemistry can map the entire reaction pathway. This involves calculating the energies of all species involved, including reactants, intermediates, transition states, and products. frontiersin.org For SNAr reactions, a fundamental question is whether the mechanism is a two-step process involving a stable Meisenheimer complex intermediate or a single-step concerted process. researchgate.netdiva-portal.org DFT calculations can distinguish between these pathways by searching for intermediates and comparing the energy profiles of the different routes. rsc.orgrsc.org

By elucidating the complete energy landscape, researchers can gain a comprehensive understanding of the reaction's thermodynamics (the relative stability of products) and kinetics (the height of energy barriers). This knowledge is invaluable for predicting reaction outcomes and designing more efficient synthetic routes. frontiersin.org

Illustrative Data: This table shows a hypothetical reaction energy profile for the nucleophilic aromatic substitution step in the synthesis of the target compound.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Separated morpholine and fluorobenzophenone precursor | 0.0 |

| Transition State 1 | C-N bond formation / C-F bond breaking | +22.5 |

| Meisenheimer Complex | Potential intermediate with both groups attached | +5.2 |

| Transition State 2 | Expulsion of fluoride (B91410) ion | +15.8 |

| Products | Final product and fluoride ion | -10.4 |

Note: This data is for illustrative purposes, representing a possible stepwise pathway. The actual mechanism and energies for the specific compound require dedicated computational study.

Molecular Recognition and Ligand-Target Docking Studies (Preclinical/Mechanistic Focus)

Many benzophenone derivatives exhibit biological activity, often by acting as inhibitors of enzymes like kinases. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. frontiersin.org These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. rsc.orgnih.gov

A critical first step in docking is to identify the binding site on the target protein. nih.gov Binding sites are often located in pockets or cavities on the protein surface. researchgate.net Various algorithms can predict these sites based on the protein's geometry and physicochemical properties. youtube.com Once a binding site is identified, the ligand (this compound) is computationally placed into it in various conformations. A scoring function then estimates the binding affinity for each pose, with lower energy scores typically indicating more favorable binding. nih.govfip.org

Analysis of the best-scoring poses reveals key interactions between the ligand and specific amino acid residues in the binding site. This analysis can identify which parts of the molecule are essential for binding and suggest potential modifications to improve affinity or selectivity. nih.govnih.gov

Illustrative Data: The table below lists hypothetical key amino acid residues in a kinase binding pocket that could interact with this compound, as predicted by a docking simulation.

| Interacting Residue | Type of Residue | Potential Interaction Moiety on Ligand |

| Lys72 | Basic | Carbonyl oxygen |

| Asp184 | Acidic | Morpholine nitrogen (if protonated) |

| Leu132 | Hydrophobic | Fluoro-benzoyl ring |

| Val80 | Hydrophobic | Morpholinomethyl-phenyl ring |

| Thr134 | Polar | Carbonyl oxygen, Morpholine oxygen |

Note: This data is hypothetical and for illustrative purposes. The actual interacting residues would depend on the specific protein target.

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. nih.govimrpress.comnumberanalytics.com These interactions, while individually weak, collectively determine the binding affinity and specificity of a drug. numberanalytics.comnih.gov Docking software is designed to identify and quantify these interactions. nih.gov Key non-covalent interactions include:

Hydrogen Bonds: These occur between a hydrogen bond donor (like an N-H or O-H group) and an acceptor (like an oxygen or nitrogen atom). In the target molecule, the carbonyl oxygen and morpholine oxygen are potential hydrogen bond acceptors. bohrium.comnih.gov

Van der Waals Interactions: These are short-range attractive forces that occur between all atoms. They are crucial for ensuring a snug fit of the ligand into the binding pocket. mdpi.comjchr.org

Hydrophobic Interactions: These occur when nonpolar parts of the ligand and protein associate to minimize their contact with water. The phenyl rings of the benzophenone core are prime candidates for hydrophobic interactions. jchr.org

Ionic Interactions: If the morpholine nitrogen becomes protonated, it can form a strong ionic bond (salt bridge) with an acidic residue like aspartic acid or glutamic acid. mdpi.com

A detailed profile of these interactions provides a rational basis for structure-activity relationships, guiding the design of more potent and selective inhibitors. nih.gov

Illustrative Data: This table provides a hypothetical summary of the non-covalent interactions identified in a docking study.

| Interaction Type | Ligand Moiety Involved | Protein Residue(s) Involved | Estimated Contribution to Binding |

| Hydrogen Bond | Carbonyl Oxygen | Lys72 (backbone NH) | Strong |

| Hydrophobic | Fluoro-benzoyl ring | Leu132, Val80 | Moderate |

| Van der Waals | Entire molecule | Multiple residues | High (collective) |

| Ionic (potential) | Protonated Morpholine Nitrogen | Asp184 | Very Strong |

Note: This data is hypothetical and intended to illustrate the output of a non-covalent interaction analysis.

Preclinical Biological Activity and Mechanistic Studies of 3 Fluoro 4 Morpholinomethyl Benzophenone

Investigation of Cellular Pathway Modulation